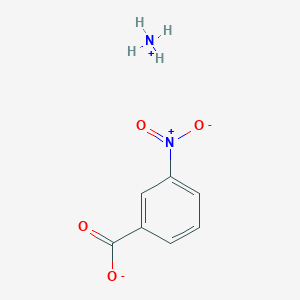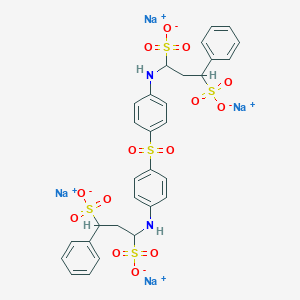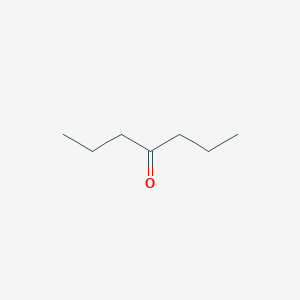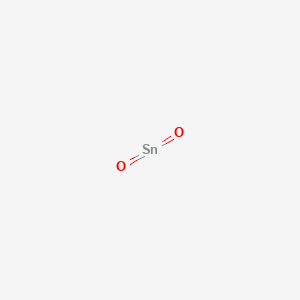
Ammonium 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 3-nitrobenzoate: is an organic compound with the formula C₆H₄(NO₂)CO₂H . It is an aromatic compound and under standard conditions, it is an off-white solid. The two substituents are in a meta position with respect to each other, giving the alternative name of meta-nitrobenzoic acid . This compound is useful as it is a precursor to 3-aminobenzoic acid, which is used to prepare some dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration of Benzoic Acid: The most common method involves the nitration of benzoic acid at low temperatures using nitric acid or a mixture of nitric and sulfuric acids.
Nitration of Methyl Benzoate: Another method involves the nitration of methyl benzoate followed by hydrolysis. This route is less efficient but can be used as an alternative.
Oxidation of 3-Nitrobenzaldehyde: This method involves the oxidation of 3-nitrobenzaldehyde to produce 3-nitrobenzoic acid.
Industrial Production Methods: The industrial production of 3-nitrobenzoic acid typically follows the nitration of benzoic acid due to its higher yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Aromatic Substitution: The presence of both carboxylic acid and nitro functional groups deactivates the ring with respect to electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nitration: Nitric acid, sulfuric acid, and low temperatures.
Reduction: Iron and hydrochloric acid.
Major Products:
3-Aminobenzoic Acid: Formed by the reduction of 3-nitrobenzoic acid.
Applications De Recherche Scientifique
Chemistry:
Precursor to Dyes: 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used in the synthesis of various dyes.
Biology and Medicine:
Corrosion Inhibition: 3-nitrobenzoic acid has been studied for its corrosion inhibition properties for mild steel in acidic environments.
Biodegradation: The compound is involved in the microbial degradation pathways of nitroaromatic compounds, which are important for bioremediation.
Industry:
Mécanisme D'action
The mechanism by which 3-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. For example, in corrosion inhibition, it acts as a cathodic-type inhibitor by blocking the metal’s surface and preventing corrosion . In biodegradation, the compound is metabolized by specific enzymes, leading to the release of nitrous acid .
Comparaison Avec Des Composés Similaires
Benzoic Acid: The parent compound of 3-nitrobenzoic acid.
Nitrobenzene: Another nitroaromatic compound.
Anthranilic Acid: An isomer of aminobenzoic acid.
3,5-Dinitrobenzoic Acid: A derivative with two nitro groups.
2-Nitrobenzoic Acid: An isomer with the nitro group in the ortho position.
4-Nitrobenzoic Acid: An isomer with the nitro group in the para position.
Uniqueness: 3-nitrobenzoic acid is unique due to its meta substitution pattern, which influences its chemical reactivity and applications. Its increased acidity compared to benzoic acid is due to the electron-withdrawing effect of the nitro group .
Propriétés
IUPAC Name |
azanium;3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4.H3N/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWQYBUSPWIBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19328-56-4 |
Source


|
| Record name | Benzoic acid, 3-nitro-, ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19328-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)












